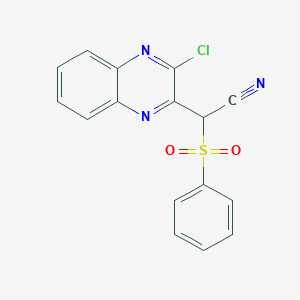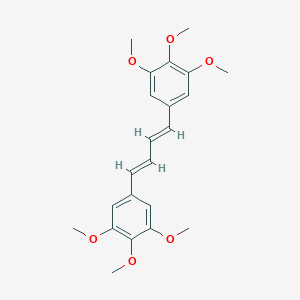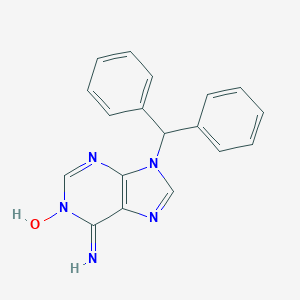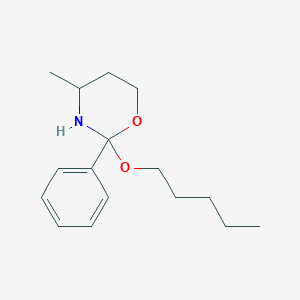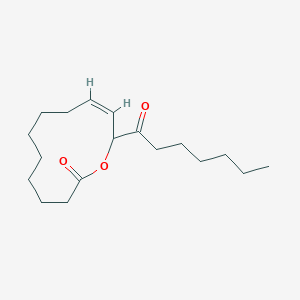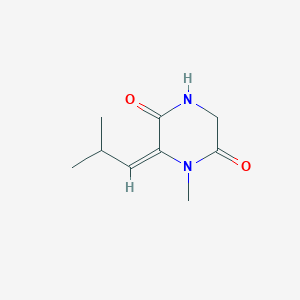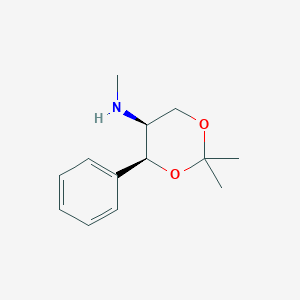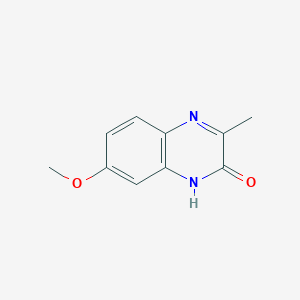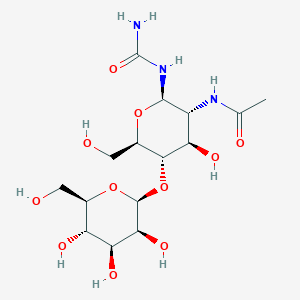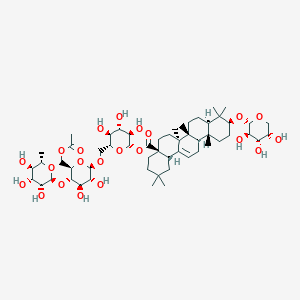
Pyronaamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyronaamidine is a synthetic compound that belongs to the class of amidines. It has attracted the attention of the scientific community due to its potential applications in the field of medicinal chemistry. Pyronaamidine has been found to exhibit promising biological activities, including antimalarial, antiviral, and antitumor properties.
Mecanismo De Acción
The mechanism of action of pyronaamidine is not fully understood. However, it is believed to act by inhibiting the growth and replication of the target organism. In the case of malaria, pyronaamidine is thought to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the parasite. In the case of cancer, pyronaamidine is believed to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Pyronaamidine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and replication of the target organism, as well as induce apoptosis in cancer cells. Pyronaamidine has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pyronaamidine is its broad-spectrum activity against several diseases. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of pyronaamidine is its potential toxicity, which may limit its use in clinical settings. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on pyronaamidine. One area of interest is the development of more potent and selective derivatives of pyronaamidine. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects. Overall, pyronaamidine has the potential to be a valuable tool in the fight against several diseases, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of pyronaamidine involves the reaction of 2-amino-5-nitropyridine with an appropriate aldehyde or ketone in the presence of a reducing agent. The resulting product is then treated with a strong acid to obtain pyronaamidine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Pyronaamidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. Pyronaamidine has also shown promising antiviral activity against HIV-1 and herpes simplex virus. In addition, it has been found to possess antitumor activity against several cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
124535-77-9 |
|---|---|
Nombre del producto |
Pyronaamidine |
Fórmula molecular |
C25H27N5O6 |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
(5Z)-5-[5-[(2-hydroxy-3,4-dimethoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O6/c1-29-18(13-15-8-11-19(35-4)21(36-5)20(15)31)17(12-14-6-9-16(34-3)10-7-14)26-24(29)27-22-23(32)30(2)25(33)28-22/h6-11,31H,12-13H2,1-5H3,(H,26,27,28,33) |
Clave InChI |
WVQSYFNWLYCGGT-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
SMILES canónico |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=C(C(=C(C=C4)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



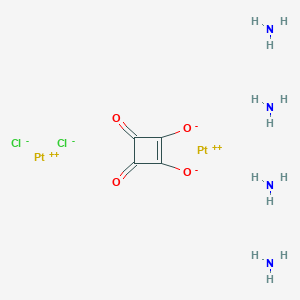
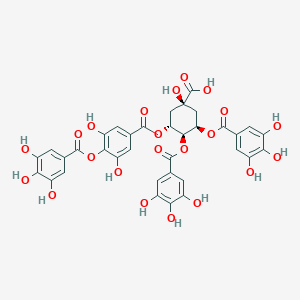
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)
